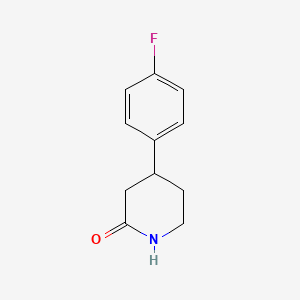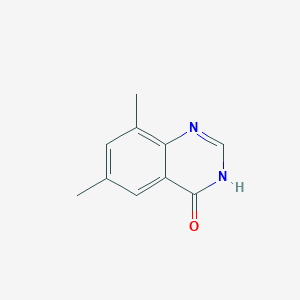
6,8-Dimethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-ジメチルキナゾリン-4(3H)-オンは、キナゾリンオンファミリーに属する複素環式有機化合物です。キナゾリンオンは、その多様な生物活性で知られており、創薬における医薬品化学においてコア構造として頻繁に使用されています。
準備方法
合成経路と反応条件
6,8-ジメチルキナゾリン-4(3H)-オンの合成は、通常、適切な前駆体の環化を含みます。一般的な方法の1つは、2-アミノ-3,5-ジメチル安息香酸とホルムアミドを酸性条件下で反応させることです。この反応は、中間体の形成を経て進行し、その後、キナゾリンオン環が形成されます。
工業生産方法
6,8-ジメチルキナゾリン-4(3H)-オンの工業生産は、同様の合成経路を大規模で行う場合があります。温度、圧力、触媒の使用などの反応条件の最適化により、収率と純度を向上させることができます。連続フローリアクターやその他の高度な技術を使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
6,8-ジメチルキナゾリン-4(3H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて異なる官能基を持つキナゾリンオン誘導体になります。
還元: 還元反応により、キナゾリンオン環をテトラヒドロキナゾリンオンなどの他の構造に変換できます。
置換: 親電子置換反応と求核置換反応により、キナゾリンオン環にさまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: ハロゲン (例:塩素、臭素) や求核剤 (例:アミン、チオール) などの試薬が、適切な条件下で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化により、ヒドロキシル基またはカルボニル基を持つキナゾリンオン誘導体が生成される場合がありますが、置換反応により、さまざまな官能基が導入され、化合物の生物活性が強化される可能性があります。
科学研究の応用
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 生物学的マクロ分子との相互作用について調査されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、その多様な生物活性により、治療薬としての可能性が探求されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6,8-ジメチルキナゾリン-4(3H)-オンの作用機序は、特定の分子標的や経路との相互作用を含みます。酵素を阻害したり、受容体に結合したり、細胞プロセスを阻害したりすることで作用する可能性があります。正確なメカニズムは、研究されている特定の生物活性によって異なります。
類似化合物の比較
類似化合物
キナゾリン-4(3H)-オン: メチル基のない親化合物です。
2-メチルキナゾリン-4(3H)-オン: 2位にメチル基が1つある類似化合物です。
6-メチルキナゾリン-4(3H)-オン: 6位にメチル基が1つある化合物です。
独自性
6,8-ジメチルキナゾリン-4(3H)-オンは、6位と8位に2つのメチル基が存在するため、ユニークです。これらの置換基は、化合物の化学反応性、生物活性、および全体的な特性に影響を与える可能性があり、他のキナゾリンオン誘導体とは異なるものになります。
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the methyl groups.
2-Methylquinazolin-4(3H)-one: A similar compound with a single methyl group at the 2-position.
6-Methylquinazolin-4(3H)-one: A compound with a methyl group at the 6-position.
Uniqueness
6,8-Dimethylquinazolin-4(3H)-one is unique due to the presence of two methyl groups at the 6 and 8 positions. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other quinazolinone derivatives.
特性
IUPAC Name |
6,8-dimethyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-7(2)9-8(4-6)10(13)12-5-11-9/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRITHNUYUGNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
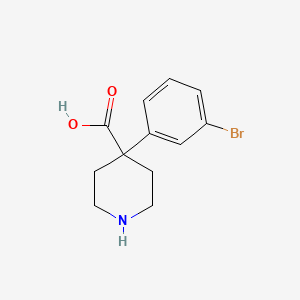

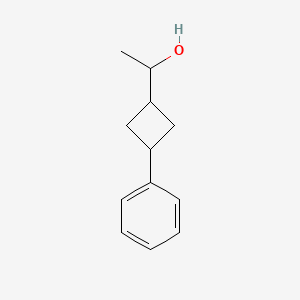

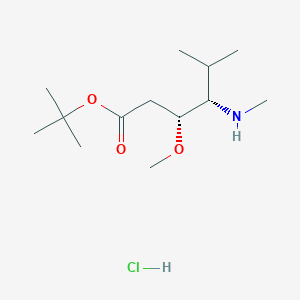
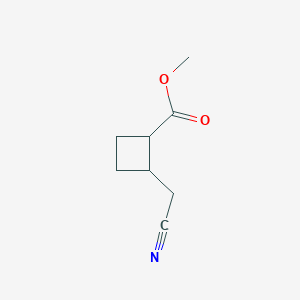
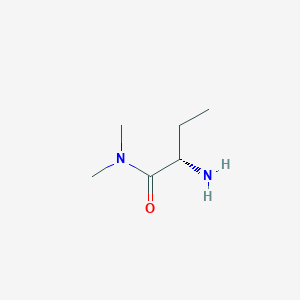
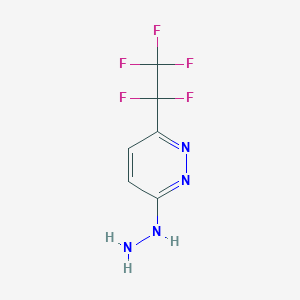
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
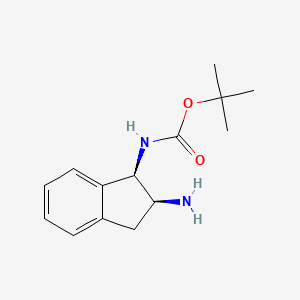
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
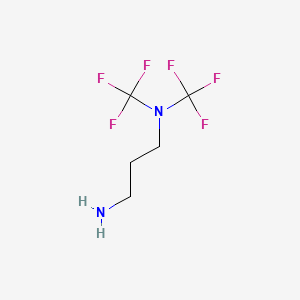
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
